6-amino-4-cyclohexyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-cyclohexyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, commonly known as ACT-335827, is a small molecule inhibitor that has gained significant attention in the pharmaceutical industry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its ability to inhibit the activity of a specific protein target.
Mechanism of Action
ACT-335827 exerts its pharmacological effects by inhibiting the activity of a specific protein target, which is involved in the regulation of various cellular processes. This protein target is known to play a crucial role in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The inhibition of the protein target by ACT-335827 has been shown to result in various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and inflammation. The compound has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ACT-335827 in lab experiments is its specificity towards the protein target, which allows for the selective inhibition of the target without affecting other cellular processes. However, the compound has certain limitations, including its low solubility and stability, which can lead to difficulties in formulation and storage.
Future Directions
There are several future directions for the research on ACT-335827, including the development of novel formulations and delivery systems that can improve the solubility and stability of the compound. Further studies are also needed to explore the potential therapeutic applications of the compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the identification of new protein targets that can be inhibited by ACT-335827 can lead to the development of new therapeutic strategies for the treatment of various diseases.
Synthesis Methods
The synthesis of ACT-335827 involves a multistep process that includes the reaction of 2,6-dichloropyridine with cyclohexylamine to obtain the intermediate product. This intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts, resulting in the formation of the final product.
Scientific Research Applications
ACT-335827 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of a specific protein target, which is involved in the regulation of various cellular processes.
properties
IUPAC Name |
2-amino-4-cyclohexyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h8H,1-5H2,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHXWVNPFWERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=S)NC(=C2C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.